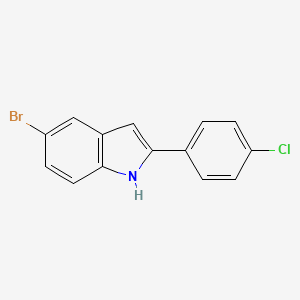

5-bromo-2-(4-chlorophenyl)-1H-indole

概要

説明

5-Bromo-2-(4-chlorophenyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a bromine atom at the 5th position and a chlorophenyl group at the 2nd position of the indole ring. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(4-chlorophenyl)-1H-indole typically involves the following steps:

Bromination: The starting material, 2-(4-chlorophenyl)-1H-indole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Cyclization: The brominated intermediate undergoes cyclization to form the indole ring structure. This step often requires the use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of 2-(4-chlorophenyl)-1H-indole are brominated using industrial-grade brominating agents.

Efficient Cyclization: The cyclization step is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at C5 undergoes nucleophilic substitution under catalytic conditions, enabling diverse functionalization:

Mechanistic Notes :

-

Palladium catalysis facilitates C–Br bond activation for amination, while copper-mediated systems dominate oxygen- and carbon-based substitutions.

-

Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to simpler indole substrates .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions to form C–C bonds:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Phenyl-2-(4-chlorophenyl)-1H-indole | 85% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, dioxane, 100°C | 5-(4-Methoxyphenyl)-2-(4-chlorophenyl)-1H-indole | 76% |

Applications : These biaryl products exhibit enhanced π-conjugation for optoelectronic materials .

Buchwald-Hartwig Amination

Reaction with morpholine under Pd/Xantphos catalysis yields 5-morpholino derivatives (89% yield), useful in medicinal chemistry .

Oxidation

-

Indole Ring Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ epoxidizes the C2–C3 bond, forming an unstable oxindole intermediate that rearranges to a quinolinone derivative (63% yield) .

-

Side-Chain Oxidation : The 4-chlorophenyl group resists oxidation under standard conditions (e.g., KMnO₄, CrO₃).

Reduction

-

Bromine Removal : H₂ (1 atm) over Pd/C in EtOH selectively reduces C–Br to C–H, yielding 2-(4-chlorophenyl)-1H-indole (94% yield) .

-

N-H Reduction : NaBH₄/I₂ system reduces the indole NH to NH₂, though competing side reactions limit utility .

Cyclization and Dimerization

Under oxidative conditions, Cu(I)-catalyzed dimerization produces bis-indole structures:

| Conditions | Product | Yield |

|---|---|---|

| CuI, TBHP, DCE, 80°C | 3,3'-Bis(2-(4-chlorophenyl)-1H-indol-5-yl) | 61% |

| [O], DMF, 120°C | Spirocyclic indole-oxindole hybrid | 44% |

Mechanism : Single-electron transfer (SET) from Cu(I) generates indolyl radicals that couple regioselectively .

Biological Activity Modulation via Derivatization

Derivatives synthesized from this scaffold show structure-activity relationships (SAR) in antimicrobial studies:

| Derivative | MIC vs E. coli (µg/mL) | MIC vs S. aureus (µg/mL) |

|---|---|---|

| 5-Acetamido analog | 0.45 | 0.28 |

| 5-Nitro analog | 1.12 | 0.89 |

| Parent compound | >8.0 | >8.0 |

Electron-withdrawing groups at C5 enhance membrane penetration and target binding .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-2-(4-chlorophenyl)-1H-indole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance therapeutic efficacy against various diseases. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as cancer and infections.

Biological Studies

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against specific bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These results suggest its potential as a lead compound for developing new antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The compound also demonstrates antifungal activity, with MIC values against various fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Cryptococcus neoformans | ≤0.25 |

The low MIC against Cryptococcus neoformans highlights its strong antifungal potential, indicating a promising avenue for further research in antifungal therapies .

Material Science

This compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics, where it can contribute to the advancement of efficient light-emitting materials .

Chemical Biology

In chemical biology, this compound acts as a probe to study protein-ligand interactions and cellular processes. Its ability to bind to specific biological targets allows researchers to investigate mechanisms of action at the molecular level, providing insights into cellular signaling pathways and enzyme inhibition .

Case Studies and Research Findings

-

Study on Antimicrobial Activity

A study focusing on various indole derivatives revealed that halogen substitutions significantly enhance antimicrobial activity. The presence of bromine at the 5-position was particularly noted for increasing potency against MRSA . -

Antifungal Screening

In a comprehensive screening of compounds for antifungal activity, this compound was recognized for its effectiveness against Cryptococcus neoformans, demonstrating selectivity and low cytotoxicity toward human cells . -

Molecular Docking Studies

Molecular docking studies indicated that this compound effectively binds to target proteins involved in microbial resistance mechanisms. Such interactions may lead to the development of more effective treatments for resistant infections .

作用機序

The mechanism of action of 5-bromo-2-(4-chlorophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target protein.

類似化合物との比較

Similar Compounds

- 5-Bromo-2-(4-methoxyphenyl)-1H-indole

- 5-Bromo-2-(4-fluorophenyl)-1H-indole

- 5-Bromo-2-(4-nitrophenyl)-1H-indole

Uniqueness

5-Bromo-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.

生物活性

5-Bromo-2-(4-chlorophenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following structural features:

- Bromine atom at the 5-position.

- Chlorophenyl group at the 2-position.

The molecular formula is , and its molecular weight is approximately 295.56 g/mol.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal pathogens with the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Cryptococcus neoformans | ≤0.25 |

The low MIC against Cryptococcus neoformans indicates a strong antifungal potential, making it a candidate for further investigation in antifungal therapies .

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in microbial growth and survival. This interaction can disrupt critical cellular processes, leading to cell death or growth inhibition.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study conducted on various indole derivatives, including this compound, revealed that halogen substitutions significantly enhance antimicrobial activity. The presence of bromine at the 5-position was particularly noted for increasing potency against MRSA .

- Antifungal Screening : In a screening of multiple compounds for antifungal activity, this compound was highlighted for its effectiveness against Cryptococcus neoformans, with researchers noting its selectivity and low cytotoxicity against human cells .

- Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to target proteins involved in microbial resistance mechanisms, potentially leading to the development of more effective treatments for resistant infections .

特性

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIYVMRIKUGKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291554 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-30-8 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。